molecular formula C14H15N3O4 B13641269 (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide

(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide

Cat. No.: B13641269
M. Wt: 289.29 g/mol
InChI Key: JGDQPBLEUGZCSJ-UHFFFAOYSA-N
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Description

(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a benzopyrone structure, fused with a succinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-7-ylamine and succinic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the succinamide linkage.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, modulating their activity. The succinamide moiety enhances the compound’s binding affinity and specificity. These interactions result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
  • (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
  • (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid

Uniqueness

(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide is unique due to its specific combination of the chromen-2-one core and succinamide moiety. This structure imparts distinct biological activities and enhances its potential as a therapeutic agent compared to other similar compounds.

Properties

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDQPBLEUGZCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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